molecular formula C14H11ClN2S3 B14231965 2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine CAS No. 474013-73-5

2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine

Cat. No.: B14231965
CAS No.: 474013-73-5
M. Wt: 338.9 g/mol
InChI Key: XXGKCBKEHDILRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and an ethylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated pyrimidine derivatives

    Substitution: Amino or thiol-substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

474013-73-5

Molecular Formula

C14H11ClN2S3

Molecular Weight

338.9 g/mol

IUPAC Name

2-chloro-4-[5-(5-ethylsulfanylthiophen-2-yl)thiophen-2-yl]pyrimidine

InChI

InChI=1S/C14H11ClN2S3/c1-2-18-13-6-5-12(20-13)11-4-3-10(19-11)9-7-8-16-14(15)17-9/h3-8H,2H2,1H3

InChI Key

XXGKCBKEHDILRM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(S1)C2=CC=C(S2)C3=NC(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.